molecular formula C10H9ClO2 B3102915 (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid CAS No. 142793-24-6

(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Cat. No.: B3102915
CAS No.: 142793-24-6
M. Wt: 196.63 g/mol
InChI Key: JZYXJKBNUJJIKU-BDAKNGLRSA-N
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Description

(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid is a chiral cyclopropane derivative featuring a 4-chlorophenyl substituent and a carboxylic acid group. It serves as a key intermediate in pharmaceutical synthesis, particularly for antidepressants and pyrethroid insecticides. The compound is synthesized via a multi-step process involving titanium(IV) isopropoxide-mediated reactions, achieving a 47% yield after purification . Its stereochemistry and functional groups make it a versatile building block in organic chemistry.

Properties

IUPAC Name

(1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYXJKBNUJJIKU-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (4-chlorophenyl)diazomethane with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting ester is then hydrolyzed to yield the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropane epoxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting carboxylic acids to alcohols.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products:

    Oxidation: Cyclopropane epoxides.

    Reduction: Cyclopropyl alcohols.

    Substitution: Various substituted phenylcyclopropanes.

Scientific Research Applications

Therapeutic Potential

Research indicates that (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid may play a role in the development of pharmaceuticals targeting various diseases. Notably, it has been studied for its potential in:

  • Anti-inflammatory Agents : The compound's ability to inhibit leukotriene C4 synthase suggests its utility in treating inflammatory conditions .
  • Anticancer Properties : Preliminary studies indicate that cyclopropane derivatives can exhibit cytotoxic activity against certain cancer cell lines .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of cyclopropanecarboxylic acids showed promising results in inhibiting tumor growth in vitro and in vivo .
  • Another investigation focused on the anti-inflammatory properties of similar compounds, revealing their effectiveness in reducing edema in animal models .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it further to create more complex molecules with desired properties.

Synthetic Routes :

  • Cyclopropanation Reactions : This compound can be synthesized through cyclopropanation of suitable alkenes using diazo compounds under catalytic conditions.
  • Functional Group Modifications : The carboxylic acid group can be transformed into various derivatives (e.g., esters or amides), expanding its utility in synthetic chemistry.

The biological activity of this compound is attributed to its interaction with biological targets:

  • Mechanism of Action : The carboxylic acid group facilitates hydrogen bonding with proteins or enzymes, while the chlorophenyl moiety enhances hydrophobic interactions, potentially influencing enzyme activity or receptor binding.

Research Findings

Studies have shown that compounds with similar structures can modulate biological pathways involved in inflammation and cancer progression. For instance:

  • A study indicated that cyclopropane derivatives could inhibit specific kinases involved in cancer cell proliferation .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anti-inflammatory and anticancer properties
Synthetic ChemistryBuilding block for complex organic synthesis; versatile modifications
Biological ActivityInteraction with enzymes and receptors; modulation of signaling pathways

Mechanism of Action

The mechanism of action of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The cyclopropane ring can undergo ring-opening reactions, which can be crucial in its biological activity. The chlorophenyl group can also participate in interactions with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogen and Methyl Derivatives

The substitution pattern on the cyclopropane ring and aryl group significantly impacts physicochemical properties and biological activity. Key analogs include:

Table 1: Comparison of Substituent Effects
Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Optical Rotation [α]D Key Applications/Synthesis Yield
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid 4-Cl C10H9ClO2 194.63 - - Antidepressant synthesis (47% yield)
(1S,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carboxylic Acid 4-Cl, 2-Me C11H11ClO2 210.66 103–104 -19.0 (CHCl3) Pyrethroid synthesis
(1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carboxylic Acid 4-Cl, 2-Me C11H11ClO2 210.66 104–106 +120.6 (CHCl3) Pyrethroid synthesis
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid 4-F C10H9FO2 180.17 - - Lab use, discontinued
(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid 4-Br C10H9BrO2 241.08 - - Research chemical

Key Observations:

  • Halogen Effects : The bromo derivative (241.08 g/mol) has a higher molecular weight than the chloro (194.63 g/mol) and fluoro (180.17 g/mol) analogs, influencing solubility and reactivity.
  • Stereochemistry : The (1R,2S)-configured methyl analog exhibits a higher optical rotation (+120.6°) compared to its (1S,2S) counterpart (-19.0°), highlighting stereochemical impacts on chirality .
  • Thermal Stability: Methyl substitution increases melting points (103–106°C vs. unmeasured for non-methylated analogs), suggesting enhanced crystalline packing .

Cyclopropane vs. Cyclobutane Analogs

Replacing the cyclopropane ring with cyclobutane alters ring strain and functional group orientation:

Table 2: Cyclopropane vs. Cyclobutane Derivatives
Compound Name Ring Structure Molecular Formula Key Properties
This compound Cyclopropane C10H9ClO2 Higher ring strain, compact structure
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid Cyclobutane C11H11ClO2 Reduced ring strain, m.p. 80–82°C

Key Observations:

Functional Group Modifications

Modifications such as esterification or amidation alter reactivity and applications:

Example :
  • (1S,2R)-2-(4-Chlorophenyl)-N-propylcyclopropanamine : Derived from the carboxylic acid via carbamate intermediates, this amine derivative is used in antidepressant synthesis .

Biological Activity

(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a chiral compound characterized by a cyclopropane ring and a carboxylic acid functional group, with a 4-chlorophenyl substituent that enhances its structural complexity. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid
  • CAS Number : 142793-24-6
  • Molecular Formula : C10H9ClO2
  • Molecular Weight : 196.63 g/mol
  • Purity : 95% .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. GPR120 Modulation

Research indicates that compounds similar to this compound can act as GPR120 modulators. GPR120 is a receptor that plays a critical role in insulin sensitivity and inflammation reduction in adipose tissues and macrophages. Modulating this receptor may provide therapeutic benefits for conditions like type 2 diabetes .

2. Anti-inflammatory Properties

Studies have shown that cyclopropanecarboxylic acids exhibit anti-inflammatory effects by influencing various signaling pathways involved in inflammation. The presence of the chlorophenyl group may enhance these properties, making the compound a candidate for further investigation in inflammatory diseases .

3. Potential Applications in Medicinal Chemistry

The compound's unique structure allows it to interact with biological targets effectively. Its cyclopropane ring is known to confer stability and reactivity, which could be exploited in drug design for various therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Study on GPR120 Modulators : A study highlighted the potential of cyclopropanecarboxylic acids as GPR120 modulators, suggesting their use in improving insulin sensitivity and managing diabetes-related complications .
  • Anti-inflammatory Activity : Another investigation demonstrated that derivatives of cyclopropanecarboxylic acids possess significant anti-inflammatory effects in vitro, indicating their potential as therapeutic agents for inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves:

  • The use of stable sulfonium ylides reacting with olefins to produce the desired cyclopropane structure.
  • Chiral resolution techniques to isolate the specific stereoisomer required for biological testing .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructure CharacteristicsUnique Features
Cyclobutanecarboxylic AcidFour-membered ringGenerally less stable than cyclopropanes
3-Chlorocyclopropanecarboxylic AcidChlorine substitution at different positionVaries in reactivity due to chlorine position
Cyclohexanecarboxylic AcidSix-membered ringMore stable; different biological profiles

This table highlights how this compound stands out due to its stability and potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves cyclopropanation using titanium(IV) isopropoxide as a catalyst. For example, sultam derivatives are reacted with phenyl glycidol derivatives under controlled heating (150°C), followed by hydrolysis with LiOH to yield the carboxylic acid . Yield optimization strategies include:

  • Catalyst selection : Titanium-based catalysts improve stereoselectivity.
  • Temperature control : Maintaining 0°C during NaN₃ addition minimizes side reactions.
  • Solvent choice : Acetone or toluene enhances intermediate stability.
  • Purification : Flash chromatography or recrystallization improves purity.
StepReagents/ConditionsYield
CyclopropanationTi(OiPr)₄, 150°C47%
HydrolysisLiOH, MeOH/H₂O44%

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR confirms cyclopropane ring protons (δ 1.2–2.5 ppm) and aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl). ¹³C NMR identifies carboxylic acid carbonyl (δ ~170 ppm) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
  • Mass Spectrometry : Exact mass (e.g., 210.06 Da for C₁₀H₉ClO₂) confirms molecular formula .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a chiral building block for:

  • Dopamine D3 receptor antagonists : Stereochemistry at cyclopropane positions (1S,2S) is critical for receptor binding affinity .
  • Metabotropic glutamate receptor agonists : Analogous cyclopropane-carboxylic acids (e.g., L-CCG-I) show activity in neurological studies .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound compared to its diastereomers?

  • Methodological Answer : The (1S,2S) configuration optimizes spatial alignment with target receptors. For example:

  • (1R,2R)-isomers : Reduced binding affinity due to inverted chirality (e.g., 10-fold lower activity in D3 receptor assays) .
  • Fluorinated analogs : (1S,2R)-2-fluorocyclopropane derivatives exhibit altered logP and solubility, impacting bioavailability .
    Experimental Design : Compare IC₅₀ values of diastereomers using radioligand binding assays.

Q. What computational methods model the conformational stability of the cyclopropane ring?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates ring strain (~27 kcal/mol) and substituent effects. Chlorophenyl groups increase torsional stress by 15% compared to non-substituted analogs .
  • Molecular Dynamics : Simulates solvent interactions; polar solvents (e.g., water) stabilize the carboxylic acid via hydrogen bonding .

Q. How can competing reaction pathways during synthesis be controlled to minimize by-products?

  • Methodological Answer :

  • By-product analysis : Common impurities include trans-cyclopropane isomers and unhydrolyzed esters.
  • Mitigation strategies :
  • Use chiral auxiliaries (e.g., sultam derivatives) to enforce cis-selectivity .
  • Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane).
  • Optimize stoichiometry (e.g., 1.5 eq. Ti(OiPr)₄ reduces dimerization).

Data Contradiction Analysis

Q. How do discrepancies in reported yields for similar cyclopropane syntheses arise?

  • Methodological Answer : Variability stems from:

  • Scale differences : Milligram-scale reactions (e.g., 47% yield ) vs. industrial batches (lower yields due to mixing inefficiencies).
  • Purification methods : Flash chromatography (≥95% purity) vs. distillation (lower recovery).
  • Catalyst aging : Titanium catalysts degrade upon exposure to moisture, reducing efficacy in replicate runs.

Key Research Tools

  • Synthetic Protocols : Follow for stepwise guidance.
  • Analytical Standards : Compare with CAS 105919-34-4 (fluorinated analog) for spectral validation .
  • Biological Assays : Use D3 receptor binding kits to quantify stereochemical impacts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 2
Reactant of Route 2
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid

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